molecular formula C13H16F3N3O2S B12226632 1-(Cyclopropanesulfonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine

1-(Cyclopropanesulfonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12226632
M. Wt: 335.35 g/mol
InChI Key: SXQRUUPIVLEGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropanesulfonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound known for its unique chemical structure and properties It features a piperazine ring substituted with a cyclopropanesulfonyl group and a trifluoromethyl-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropanesulfonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps. One common method includes the reaction of 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine with cyclopropanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(Cyclopropanesulfonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both the cyclopropanesulfonyl and trifluoromethyl-pyridinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H16F3N3O2S

Molecular Weight

335.35 g/mol

IUPAC Name

1-cyclopropylsulfonyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C13H16F3N3O2S/c14-13(15,16)11-2-1-3-12(17-11)18-6-8-19(9-7-18)22(20,21)10-4-5-10/h1-3,10H,4-9H2

InChI Key

SXQRUUPIVLEGBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F

Origin of Product

United States

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